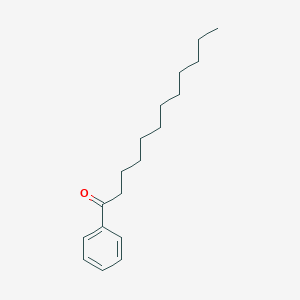

Dodecanophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4903. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-phenyldodecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O/c1-2-3-4-5-6-7-8-9-13-16-18(19)17-14-11-10-12-15-17/h10-12,14-15H,2-9,13,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNJZIFFCJTUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061872 | |

| Record name | 1-Phenyl-1-dodecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1674-38-0 | |

| Record name | Dodecanophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1674-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-1-dodecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001674380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Dodecanone, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenyl-1-dodecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyldodecan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-1-DODECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX0ME0LZ5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Dodecanophenone: Structure, Properties, and Applications

Dodecanophenone, also known as 1-phenyl-1-dodecanone or laurophenone, is an organic compound belonging to the ketone family.[1][2][3] It is characterized by a phenyl group attached to a dodecanoyl group.[1] This unique structure, featuring a long hydrophobic alkyl chain and a reactive carbonyl group, imparts distinct physical and chemical properties that make it a valuable molecule in various scientific and industrial domains, including organic synthesis, analytical chemistry, and as a precursor for pharmaceutical compounds.[1][4] This guide provides a comprehensive overview of its chemical structure, properties, experimental protocols, and applications for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound consists of a twelve-carbon aliphatic chain bonded to a benzoyl group. The presence of the long dodecane chain significantly influences its hydrophobicity and physical state.[1]

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 1-phenyldodecan-1-one[5] |

| Synonyms | Laurophenone, Phenyl undecyl ketone, 1-Phenyl-1-dodecanone[2][3][6] |

| CAS Number | 1674-38-0[1][2][7] |

| Molecular Formula | C₁₈H₂₈O[1][3][6][7] |

| SMILES | CCCCCCCCCCCC(=O)c1ccccc1 |

| InChI Key | DJNJZIFFCJTUDS-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. Its long alkyl chain makes it a waxy solid at room temperature with low solubility in water but good solubility in organic solvents.[4]

Table of Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 260.41 g/mol | [6] |

| Appearance | White to beige crystalline mass or powder | [6] |

| Melting Point | 45-47 °C | |

| Boiling Point | 214-215 °C at 16 mmHg | |

| Density | 0.8794 g/cm³ (estimate) | [6] |

| LogP (Octanol/Water) | 6.70 | [2] |

| Topological Polar Surface Area | 17.1 Ų | [6] |

| Solubility | Insoluble in water; Soluble in organic solvents |[4] |

Chemical Reactivity and Synthesis

The reactivity of this compound is primarily governed by its carbonyl group and the adjacent phenyl ring.[1]

-

Carbonyl Group Reactions : The ketone functional group can undergo reduction to form an alcohol or participate in various nucleophilic addition reactions.[1][4]

-

Phenyl Group Reactions : The phenyl ring can undergo electrophilic aromatic substitution, with the electron-withdrawing nature of the carbonyl group directing substitution to the meta position.[1]

A common and industrially scalable method for synthesizing this compound is through the Friedel-Crafts acylation of benzene with dodecanoyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1]

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocols

This protocol describes a standard laboratory procedure for synthesizing this compound.

-

Reagents and Equipment :

-

Anhydrous benzene (40 mL)

-

Dodecanoyl chloride (6.0 mL, 0.06 mol)

-

Aluminum chloride (AlCl₃) (20.0 g, 0.15 mol)

-

Round-bottom flask with reflux condenser and drying tube

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator and vacuum distillation apparatus

-

Ice bath, hexane, ice-cold hydrochloric acid, anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure :

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, add anhydrous benzene and aluminum chloride.

-

Addition of Acyl Chloride : Slowly add dodecanoyl chloride to the mixture while stirring.

-

Reflux : Heat the reaction mixture to 50–60°C and maintain reflux for 4–6 hours under anhydrous conditions.

-

Quenching : After cooling, carefully pour the reaction mixture into a beaker containing ice-cold hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extraction : Transfer the mixture to a separatory funnel and extract the organic layer using hexane.

-

Washing and Drying : Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

-

Purification : Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the resulting crude product by vacuum distillation to obtain pure this compound.

-

Standard analytical techniques are used to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is used to identify the different types of protons in the molecule. Expected signals include aromatic protons from the phenyl ring, a triplet for the alpha-methylene protons adjacent to the carbonyl group, and signals for the aliphatic chain protons.[8]

-

¹³C NMR : The carbon NMR spectrum shows a characteristic signal for the carbonyl carbon, distinct signals for the aromatic carbons, and a series of signals for the carbons in the long alkyl chain.[9]

-

Protocol : Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃). Acquire spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

-

Infrared (IR) Spectroscopy :

Applications in Research and Drug Development

The bifunctional nature of this compound—a hydrophobic tail and a polar head—underpins its utility in various applications.

-

Organic Synthesis : It serves as a versatile building block for synthesizing more complex molecules. The ketone group and phenyl ring are sites for further chemical modification.[1]

-

Analytical Chemistry : this compound is employed as a micellar marker in micellar electrokinetic chromatography (MEKC), a technique used for separating both neutral and charged molecules. Its defined hydrophobicity and UV absorbance make it an ideal standard. It has also been used in studies to determine the octanol-water partition coefficients of pharmaceuticals.

-

Precursor for Pharmaceuticals : Research is ongoing to explore its use as a starting material for pharmaceutical compounds.[1] Its long alkyl chain can enhance the lipophilicity of a drug molecule, potentially improving its ability to cross biological membranes.

-

Biological Activity Research : Derivatives of this compound are being investigated for potential antimicrobial and anti-inflammatory properties.[1] Studies have shown it possesses some antibacterial activity, particularly against Gram-positive bacteria.[1]

Caption: Relationship between this compound's structure and its key applications.

Safety and Handling

This compound is a combustible solid and should be handled in accordance with good industrial hygiene and safety practices.[10]

-

Personal Protective Equipment (PPE) : Wear appropriate protective equipment, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. In case of dust, use a type N95 (US) or equivalent dust mask.[11]

-

Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Ensure adequate ventilation in the handling area. Keep away from heat, sparks, and open flames.[10][11]

-

Storage : Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.[10][11]

-

First Aid :

Always consult the latest Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[10][11][12]

References

- 1. This compound | 1674-38-0 | Benchchem [benchchem.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound [webbook.nist.gov]

- 4. CAS 1674-38-0: this compound | CymitQuimica [cymitquimica.com]

- 5. 1-Phenyl-1-dodecanone | C18H28O | CID 74292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. fishersci.ie [fishersci.ie]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to Dodecanophenone (CAS: 1674-38-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecanophenone, with the CAS number 1674-38-0, is an aromatic ketone characterized by a dodecyl chain attached to a phenyl group. This unique structure imparts both lipophilic and aromatic properties, making it a compound of interest in various scientific and industrial fields. It serves as a valuable building block in organic synthesis for the creation of more complex molecules and has applications as a reference compound in chromatographic techniques.[1] Furthermore, derivatives of this compound are being explored for their potential biological activities, including antimicrobial and anti-inflammatory properties, suggesting its potential as a precursor for pharmaceutical compounds.[1] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its current and potential applications in research and drug development.

Physicochemical Properties and Identification

This compound, also known as Laurophenone or 1-Phenyl-1-dodecanone, is a white to light yellow crystalline solid at room temperature.[2] Its long alkyl chain makes it highly soluble in organic solvents while having low solubility in water.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Reference |

| CAS Number | 1674-38-0 | [3] |

| Molecular Formula | C₁₈H₂₈O | [3] |

| Molecular Weight | 260.42 g/mol | [4] |

| IUPAC Name | 1-Phenyldodecan-1-one | [3] |

| Synonyms | Laurophenone, Phenyl undecyl ketone, n-Dodecanophenone | [3] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 45-47 °C | [5] |

| Boiling Point | 214-215 °C at 16 mmHg | [5] |

| InChI Key | DJNJZIFFCJTUDS-UHFFFAOYSA-N | [6] |

| SMILES | CCCCCCCCCCCC(=O)c1ccccc1 | [3] |

Spectral Data

The structural features of this compound can be confirmed through various spectroscopic techniques. The following table summarizes the key spectral data.

Table 2: Spectral Data for this compound

| Technique | Key Peaks / Chemical Shifts (ppm) | Interpretation |

| ¹H NMR | ~7.95 (d, 2H), ~7.50 (m, 3H), ~2.95 (t, 2H), ~1.70 (quint, 2H), ~1.30 (m, 16H), ~0.88 (t, 3H) | Aromatic protons ortho to carbonyl, other aromatic protons, CH₂ adjacent to carbonyl, other aliphatic CH₂, terminal CH₃ |

| ¹³C NMR | ~200.5, ~137.0, ~133.0, ~128.5, ~128.0, ~38.5, ~32.0, ~29.5 (multiple), ~24.5, ~22.5, ~14.0 | C=O, aromatic quaternary carbon, other aromatic carbons, CH₂ adjacent to carbonyl, other aliphatic carbons, terminal CH₃ |

| IR (cm⁻¹) | ~3060, ~2920, ~2850, ~1685, ~1595, ~1445, ~750, ~690 | Aromatic C-H stretch, Aliphatic C-H stretch, C=O stretch (aryl ketone), C=C stretch (aromatic), C-H bend, Aromatic C-H out-of-plane bend |

| Mass Spec (m/z) | 260 (M+), 120, 105, 77 | Molecular ion, [C₈H₈O]⁺ (McLafferty rearrangement), [C₆H₅CO]⁺ (benzoyl cation), [C₆H₅]⁺ (phenyl cation) |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from benzene and dodecanoyl chloride using aluminum chloride as a Lewis acid catalyst.[2][7]

Materials:

-

Benzene (anhydrous)

-

Dodecanoyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Concentrated Hydrochloric Acid

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane (for recrystallization)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add dodecanoyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension via the addition funnel.

-

After the addition is complete, add anhydrous benzene (1.0 equivalent) dropwise.

-

Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (around 40-50 °C) for 2-3 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent such as hexane or ethanol to yield pure this compound.

Purification by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.

General Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., hexane or ethanol). A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

-

If there are any insoluble impurities, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystals of this compound should form.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any soluble impurities.

-

Dry the purified crystals in a desiccator or a vacuum oven.

Analysis by Micellar Electrokinetic Chromatography (MEKC)

This compound is often used as a neutral marker in MEKC to determine the migration time of the micelles.[5]

Typical Protocol Outline:

-

Buffer Preparation: Prepare a running buffer (e.g., sodium borate buffer) containing a surfactant (e.g., sodium dodecyl sulfate, SDS) at a concentration above its critical micelle concentration.

-

Sample Preparation: Dissolve the analyte of interest and a small amount of this compound in the running buffer or a suitable solvent.

-

Capillary Conditioning: Condition a new capillary by flushing with sodium hydroxide, water, and then the running buffer.

-

Injection: Inject the sample into the capillary using either hydrodynamic or electrokinetic injection.

-

Separation: Apply a high voltage across the capillary. The analytes will separate based on their partitioning between the aqueous buffer and the SDS micelles.

-

Detection: Monitor the separation using a UV detector. This compound, being neutral and highly hydrophobic, will essentially co-migrate with the micelles and can be used to mark the end of the elution window.

Applications in Research and Drug Development

Building Block in Organic Synthesis

This compound serves as a versatile starting material in organic synthesis. The presence of the carbonyl group and the aromatic ring allows for a variety of chemical transformations. The carbonyl group can be reduced to an alcohol or completely removed to form an alkyl chain. The aromatic ring can undergo electrophilic substitution reactions to introduce other functional groups. These modifications can lead to the synthesis of a wide range of more complex molecules with potential applications in materials science and medicinal chemistry.

Potential Biological Activities

While specific studies on the biological activities of this compound are limited, the broader class of long-chain ketones has been reported to possess antimicrobial and anti-inflammatory properties.

Antimicrobial Activity: The antimicrobial activity of long-chain ketones is often attributed to their ability to disrupt the cell membranes of microorganisms.[8] The lipophilic alkyl chain can intercalate into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell death. The balance between the hydrophobic alkyl chain and the polar carbonyl group is crucial for this activity.[9]

Anti-inflammatory Activity: The potential anti-inflammatory effects of compounds like this compound are hypothesized to involve the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. These pathways are often activated by inflammatory stimuli and lead to the production of pro-inflammatory cytokines and mediators. Compounds that can inhibit these pathways are of great interest as potential anti-inflammatory drugs. However, it is important to note that the direct effect of this compound on these pathways has not yet been experimentally demonstrated.

Conclusion

This compound (CAS 1674-38-0) is a well-characterized compound with established utility in organic synthesis and analytical chemistry. Its long alkyl chain and aromatic ring provide a unique combination of properties that make it a valuable research tool. While its biological activities are not yet fully elucidated, the known antimicrobial and anti-inflammatory properties of related long-chain ketones suggest that this compound and its derivatives are promising candidates for further investigation in the context of drug discovery and development. The experimental protocols and data provided in this guide serve as a valuable resource for researchers interested in exploring the potential of this versatile compound. Further studies are warranted to explore its specific mechanisms of biological action and to synthesize and evaluate new derivatives with enhanced therapeutic potential.

References

- 1. This compound | 1674-38-0 | Benchchem [benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. 1-Phenyl-1-dodecanone | C18H28O | CID 74292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. websites.umich.edu [websites.umich.edu]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Antimicrobial Activity of Long-Chain 3,4-Epoxy-2-alkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]

An In-depth Technical Guide to the Synthesis of Dodecanophenone for Beginners

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of dodecanophenone, a long-chain aromatic ketone. The primary focus of this document is the Friedel-Crafts acylation, a fundamental and widely used method for the formation of carbon-carbon bonds to an aromatic ring. This whitepaper offers detailed experimental protocols, quantitative data, safety considerations, and visualizations to aid researchers in the successful synthesis of this compound.

Introduction

This compound, also known as lauryl phenyl ketone, is a chemical compound with the formula C₁₈H₂₈O. It consists of a dodecanoyl group (a twelve-carbon acyl chain) attached to a phenyl group. This molecule serves as a valuable intermediate in the synthesis of various organic compounds and has applications in the fragrance and pharmaceutical industries. The most common and accessible method for its synthesis, particularly for those new to organic synthesis, is the Friedel-Crafts acylation of benzene with dodecanoyl chloride.

The Core Synthesis: Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst. In the synthesis of this compound, benzene acts as the aromatic ring, dodecanoyl chloride is the acyl halide, and anhydrous aluminum chloride (AlCl₃) is the most commonly used Lewis acid catalyst.

The overall reaction is as follows:

C₆H₆ (Benzene) + C₁₁H₂₃COCl (Dodecanoyl chloride) --(AlCl₃)--> C₆H₅CO(CH₂)₁₀CH₃ (this compound) + HCl

A key advantage of the Friedel-Crafts acylation is that the ketone product is less reactive than the starting aromatic ring, which prevents further acylation of the product.

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation for the synthesis of this compound proceeds through several key steps:

-

Formation of the Acylium Ion: The Lewis acid, aluminum chloride, coordinates with the chlorine atom of dodecanoyl chloride, making the carbonyl carbon more electrophilic. This complex then loses an AlCl₄⁻ ion to form a resonance-stabilized acylium ion.

-

Electrophilic Attack: The π electrons of the benzene ring act as a nucleophile and attack the electrophilic acylium ion. This step disrupts the aromaticity of the benzene ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base, in this case, the AlCl₄⁻ ion, removes a proton from the carbon atom bearing the acyl group. This step restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, while also forming hydrogen chloride gas.

-

Complex Formation and Hydrolysis: The ketone product, being a Lewis base, readily forms a complex with the strong Lewis acid catalyst, aluminum chloride. Therefore, a stoichiometric amount of the catalyst is required. An aqueous workup is necessary to hydrolyze this complex and liberate the final this compound product.

Reaction Mechanism of this compound Synthesis

Caption: Reaction mechanism for the Friedel-Crafts acylation of benzene to form this compound.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis of this compound. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 14.7 g | 0.11 | Must be anhydrous. Handle quickly to minimize exposure to air. |

| Anhydrous Benzene | 78.11 | 100 mL | - | Dry and free of ethanol. Benzene is a known carcinogen. |

| Dodecanoyl Chloride | 218.77 | 21.9 g (22.8 mL) | 0.10 | Corrosive and lachrymatory. |

| Dichloromethane (CH₂Cl₂) | 84.93 | 100 mL | - | For extraction. |

| 6M Hydrochloric Acid (HCl) | 36.46 | ~100 mL | - | For work-up. |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | 84.01 | ~50 mL | - | For washing. |

| Brine (Saturated NaCl solution) | 58.44 | ~50 mL | - | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | For drying. |

-

Reaction Setup:

-

Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.

-

Fit the top of the reflux condenser and the dropping funnel with calcium chloride drying tubes to protect the reaction from atmospheric moisture.

-

In the fume hood, carefully weigh 14.7 g (0.11 mol) of anhydrous aluminum chloride into the reaction flask.

-

Add 100 mL of anhydrous benzene to the flask. Stir the mixture to form a slurry.

-

-

Addition of Dodecanoyl Chloride:

-

Measure 22.8 mL (21.9 g, 0.10 mol) of dodecanoyl chloride and place it in the dropping funnel.

-

Cool the reaction flask in an ice-water bath to 0-5 °C.

-

Slowly add the dodecanoyl chloride dropwise from the dropping funnel to the stirred slurry over a period of 30-45 minutes. The addition is exothermic, so maintain the temperature below 10 °C. Hydrogen chloride gas will be evolved.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to a gentle reflux (the boiling point of benzene is 80.1 °C) using a heating mantle and stir for 2-3 hours. The reaction mixture will become darker and thicker.

-

-

Work-up:

-

Cool the reaction mixture to room temperature and then carefully pour it, with stirring, onto a mixture of 100 g of crushed ice and 50 mL of concentrated hydrochloric acid in a 500 mL beaker. This step is highly exothermic and will generate a significant amount of HCl gas. Perform this in the fume hood.

-

Transfer the mixture to a 500 mL separatory funnel.

-

Add 50 mL of dichloromethane to the beaker to rinse any remaining product and add this to the separatory funnel.

-

Shake the funnel, venting frequently to release pressure. Allow the layers to separate.

-

Collect the lower organic layer. Extract the aqueous layer with another 50 mL portion of dichloromethane.

-

Combine the organic extracts.

-

-

Washing and Drying:

-

Wash the combined organic layer sequentially with 50 mL of 6M HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution!), and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent by gravity filtration into a clean, pre-weighed round-bottom flask.

-

Remove the solvent (dichloromethane and any remaining benzene) using a rotary evaporator.

-

The crude product obtained after solvent removal is a yellowish solid. For most applications, purification by vacuum distillation is recommended.

-

Vacuum Distillation:

-

Set up a vacuum distillation apparatus.

-

Transfer the crude this compound into the distillation flask.

-

Gradually reduce the pressure and begin to heat the flask gently.

-

Collect the fraction that distills at approximately 214-215 °C under a pressure of 16 mmHg.[1] The boiling point will be lower at a lower pressure.

-

The purified this compound should be a colorless to pale yellow solid upon cooling.

-

Experimental Workflow for this compound Synthesis

Caption: A step-by-step workflow for the synthesis and purification of this compound.

Safety and Hazard Information

It is crucial to be aware of the hazards associated with the chemicals used in this synthesis and to take appropriate safety precautions.

-

Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas.[2][3] It can cause severe burns to the skin, eyes, and respiratory tract.[2][4] Handle in a fume hood, wear gloves, safety glasses, and a lab coat.[3][4] Keep away from water and other protic solvents.[3]

-

Dodecanoyl Chloride: Corrosive and a lachrymator (causes tearing). It reacts with water to produce HCl. Handle in a fume hood with appropriate PPE.

-

Benzene: Highly flammable and a known human carcinogen. Avoid inhalation and skin contact. All manipulations should be performed in a fume hood.

-

Hydrochloric Acid (HCl): Corrosive and can cause severe burns. Handle with care, wearing appropriate PPE.

-

Dichloromethane (CH₂Cl₂): A volatile solvent and a suspected carcinogen. Avoid inhalation and use in a well-ventilated area.

In case of skin contact with any of these chemicals, immediately wash the affected area with copious amounts of water and seek medical attention.[3]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Melting Point: The literature melting point of this compound is 45-47 °C.[1] A sharp melting point within this range indicates high purity.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band around 1685 cm⁻¹ corresponding to the carbonyl (C=O) stretching of an aryl ketone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the aromatic protons (in the range of 7.4-8.0 ppm) and the aliphatic protons of the dodecanoyl chain.

-

¹³C NMR will show a signal for the carbonyl carbon around 200 ppm, as well as signals for the aromatic and aliphatic carbons.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the product. The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 260.[5] Characteristic fragmentation patterns, such as the loss of the undecyl chain to give a benzoyl cation at m/z 105, will also be observed.[5]

Conclusion

The Friedel-Crafts acylation provides a reliable and accessible method for the synthesis of this compound for researchers with a foundational knowledge of organic chemistry laboratory techniques. By following the detailed protocol and adhering to the safety precautions outlined in this guide, scientists can successfully synthesize and purify this valuable chemical intermediate for further research and development. The provided diagrams and tabulated data serve as a quick reference to facilitate a smooth and efficient experimental workflow.

References

Dodecanophenone: Physicochemical Properties and Characterization

An In-depth Technical Guide for Researchers and Drug Development Professionals

Dodecanophenone, also known as laurophenone or 1-phenyl-1-dodecanone, is an organic compound belonging to the ketone family.[1] It is characterized by a phenyl group bonded to a 12-carbon acyl chain.[1] This structure imparts specific physicochemical properties, such as high hydrophobicity, making it a subject of interest in various chemical and pharmaceutical applications.[1] This guide provides a detailed overview of its core molecular properties and the standard methodologies used for their determination.

Core Molecular and Physical Properties

The fundamental characteristics of a chemical compound are its molecular formula and molecular weight. These values are essential for stoichiometric calculations, analytical characterization, and pharmacokinetic modeling in drug development.

The molecular formula for this compound is C18H28O .[2][3][4][5] This formula indicates that each molecule is composed of 18 carbon atoms, 28 hydrogen atoms, and one oxygen atom. Based on this composition, the molecular weight is calculated using the atomic weights of its constituent elements. The molecular weight of this compound is consistently reported as approximately 260.42 g/mol .[3][4]

A summary of key physicochemical data is presented in the table below for quick reference.

| Identifier | Value | Source |

| Molecular Formula | C18H28O | [2][3][4][5] |

| Molecular Weight | 260.42 g/mol | [3][4] |

| Monoisotopic Mass | 260.214015512 | [2] |

| IUPAC Name | 1-phenyldodecan-1-one | [5] |

| CAS Number | 1674-38-0 | [2][3][5] |

| Physical Description | White to beige crystalline mass or powder | |

| Melting Point | 45-47 °C | [6][7] |

| Boiling Point | 214-215 °C (at 16 mmHg) | [6][7] |

Logical Determination of Molecular Weight

The molecular weight of a compound is derived directly from its molecular formula. The diagram below illustrates the logical workflow from elemental composition to the final calculated molecular weight.

Caption: Logical flow from elemental composition to molecular weight.

Experimental Protocols for Characterization

While the molecular formula and weight are computationally derived from the known structure, they are confirmed experimentally using standard analytical techniques. These methods are fundamental in chemical synthesis and drug discovery to verify the identity and purity of a compound.

3.1. Mass Spectrometry for Molecular Weight and Formula Confirmation

Mass spectrometry (MS) is the primary technique for determining the molecular weight of a compound.

-

Objective: To measure the mass-to-charge ratio (m/z) of ionized molecules, providing the exact molecular weight and elemental composition.

-

Methodology:

-

Ionization: A sample of this compound is introduced into the mass spectrometer and ionized, commonly using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acceleration: The resulting ions are accelerated by an electric field into the mass analyzer.

-

Deflection/Analysis: In the analyzer (e.g., a quadrupole or time-of-flight tube), the ions are separated based on their m/z ratio.

-

Detection: A detector measures the abundance of ions at each m/z value, generating a mass spectrum.

-

-

Data Interpretation: The peak with the highest m/z value in the spectrum typically corresponds to the molecular ion (M+), whose mass is the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement (e.g., 260.2140), which can be used to confirm the elemental formula (C18H28O).[2]

The general workflow for mass spectrometry is outlined in the diagram below.

Caption: Standard experimental workflow for mass spectrometry.

3.2. Elemental Analysis for Empirical Formula Determination

Elemental analysis is a technique used to determine the mass percentage of each element within a compound. This data is used to derive the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry.

-

Objective: To quantify the percentage of Carbon, Hydrogen, and Oxygen in this compound.

-

Methodology:

-

A precisely weighed sample of this compound is combusted in a furnace with excess oxygen.

-

The combustion products—carbon dioxide (CO2) and water (H2O)—are collected in separate absorption traps.

-

The mass of CO2 and H2O collected is accurately measured.

-

These masses are used to calculate the original mass percentages of carbon and hydrogen in the sample. The percentage of oxygen is typically determined by subtracting the C and H percentages from 100%.

-

-

Data Interpretation: The mass percentages are converted to molar ratios to establish the simplest whole-number ratio of atoms, yielding the empirical formula. For this compound, the empirical formula is the same as the molecular formula, C18H28O.

References

- 1. This compound | 1674-38-0 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. This compound [webbook.nist.gov]

- 6. Dodecanphenon 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound 98 1674-38-0 [sigmaaldrich.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Dodecanophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecanophenone, also known as laurophenone, is an aromatic ketone with a long alkyl chain, rendering it a molecule of significant interest in various chemical and pharmaceutical research areas. Its distinct physical and chemical properties, stemming from the interplay between its phenyl group and the C12 aliphatic chain, make it a valuable building block in organic synthesis and a useful marker in analytical techniques. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, including detailed experimental protocols for its synthesis and characterization, and a summary of its spectral data.

Physical Properties

This compound is a white to beige crystalline solid at room temperature.[1] Its physical characteristics are primarily dictated by the large nonpolar dodecyl chain, which influences its melting point, boiling point, and solubility.

Tabulated Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₈O | [2] |

| Molecular Weight | 260.41 g/mol | [2] |

| Appearance | White to beige crystalline mass or powder | [2] |

| Melting Point | 44-47 °C | [3] |

| Boiling Point | 174 °C at 760 mmHg; 214-215 °C at 16 mmHg | [2] |

| Density | 0.8794 g/cm³ | [2] |

| Refractive Index | 1.4700 (estimate) | [2] |

| Flash Point | 201-202 °C at 9 mmHg | [2] |

| LogP (Octanol-Water Partition Coefficient) | 5.79 - 6.8 | [2] |

| Water Solubility | Insoluble | [4] |

Solubility

Due to its long hydrophobic alkyl chain, this compound is practically insoluble in water.[4] It is, however, soluble in a range of non-polar organic solvents. While specific quantitative solubility data is not extensively available in the literature, it is highly soluble in solvents like hexane, benzene, and toluene.[4] It is also expected to be soluble in other common organic solvents such as ethanol, acetone, and dichloromethane.

Chemical Properties and Reactivity

The chemical behavior of this compound is characterized by the reactivity of its carbonyl group and the aromatic phenyl ring. The long alkyl chain is relatively inert under most conditions.

Key Reactions

-

Reduction of the Carbonyl Group: The ketone functional group can be readily reduced to a secondary alcohol (1-phenyl-1-dodecanol) using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Oxidation: Strong oxidizing agents can cleave the molecule at the carbonyl group, although this is a less common reaction.

-

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation. The carbonyl group is a deactivating, meta-directing group.

-

Reactions at the α-Carbon: The carbon atom adjacent to the carbonyl group can be deprotonated with a strong base to form an enolate, which can then participate in various reactions, such as alkylation or aldol condensation.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through several established methods in organic chemistry. The most common and industrially viable method is the Friedel-Crafts acylation of benzene.

This method involves the reaction of benzene with dodecanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5][6]

Reaction:

C₆H₆ + CH₃(CH₂)₁₀COCl --(AlCl₃)--> C₆H₅CO(CH₂)₁₀CH₃ + HCl

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.

-

Reagent Charging: Anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous benzene (excess, serves as both reactant and solvent) in the reaction flask and cooled in an ice bath.

-

Addition of Acyl Chloride: Dodecanoyl chloride (1.0 equivalent) is added dropwise from the dropping funnel to the stirred suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is slowly and carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic extracts are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or vacuum distillation.[6]

Logical Relationship of Friedel-Crafts Acylation:

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sciencemadness Discussion Board - Preparation of isobutyrophenone by the addition of isopropyl Grignard reagent to benzonitrile (Photo-assay) - Powered by XMB 1.9.11 [sciencemadness.org]

Dodecanophenone: A Versatile Ketone Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Dodecanophenone, also known as laurophenone or 1-phenyl-1-dodecanone, is an aromatic ketone that has emerged as a significant and versatile building block in organic synthesis.[1][2] Its unique structure, featuring a reactive carbonyl group, an aromatic phenyl ring, and a long lipophilic dodecyl chain, provides a trifecta of functionality for chemists to exploit.[2][3] This combination allows for the construction of complex molecular architectures, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, specialty surfactants, and functional monomers.[2] This guide provides a comprehensive overview of this compound's properties, synthesis, and its application as a foundational synthon in advanced chemical transformations.

Core Physicochemical and Spectroscopic Data

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. This compound is typically a white to light yellow crystalline solid, a characteristic that simplifies its handling and integration into laboratory workflows.[2] Its long alkyl chain imparts significant hydrophobicity, making it soluble in many organic solvents while having low solubility in water.[3]

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1674-38-0 | [1][4][5] |

| Molecular Formula | C₁₈H₂₈O | [1][4][5] |

| Molecular Weight | 260.41 g/mol | |

| Appearance | White to cream or pale brown crystals/powder | [6] |

| Melting Point | 45-47 °C | |

| Boiling Point | 214-215 °C at 16 mmHg | |

| Synonyms | Laurophenone, 1-Phenyl-1-dodecanone, Phenyl undecyl ketone | [3][4][7][8] |

| InChI Key | DJNJZIFFCJTUDS-UHFFFAOYSA-N | [1][4][7] |

Spectroscopic Data Summary

| Spectroscopy Type | Key Features and Peaks |

| ¹³C NMR | Characteristic peaks for the carbonyl carbon, aromatic carbons, and the aliphatic chain carbons.[9] |

| ¹H NMR | Signals corresponding to the aromatic protons and the distinct protons along the undecyl chain. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch in an aromatic ketone.[10] |

| Mass Spectrometry | The molecular ion peak and characteristic fragmentation patterns can be observed.[10][11] |

Synthesis of this compound

The utility of this compound as a building block is predicated on its efficient and scalable synthesis. Several classical and modern synthetic methodologies are employed for its preparation.

Key Synthetic Routes

-

Friedel-Crafts Acylation: This is the most common and industrially favored method.[1] It involves the reaction of benzene with dodecanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The reaction proceeds through an acylium ion intermediate.[1]

-

Grignard Reaction: This method involves the reaction of a dodecyl magnesium halide (Grignard reagent) with benzaldehyde, followed by oxidation of the resulting secondary alcohol. While effective, it requires careful control of stoichiometry to avoid the formation of tertiary alcohol byproducts.[1]

-

Suzuki Coupling: A more modern catalytic approach involves the palladium-catalyzed cross-coupling of a dodecanoyl-containing species with a phenylboronic acid derivative.[1] This method offers good functional group tolerance but can be limited by the cost of the palladium catalyst.[1]

Comparative Analysis of Synthesis Methods

| Method | Typical Yield (%) | Scalability | Relative Cost | Key Advantage |

| Friedel-Crafts Acylation | 75–85 | High | Low | High reproducibility and scalability.[1] |

| Grignard Reaction | 50–65 | Moderate | Moderate | Avoids handling of AlCl₃.[1] |

| Suzuki Coupling | 70–75 | Low | High | Good functional group tolerance.[1] |

The following diagram illustrates the general workflow for the synthesis of this compound via the robust Friedel-Crafts acylation method.

This compound as a Synthetic Building Block

The synthetic versatility of this compound stems from the reactivity of its carbonyl group and phenyl ring. These sites allow for a variety of transformations, enabling the construction of more complex molecules.[1][2]

Reactions at the Carbonyl Group

The electron-withdrawing nature of the phenyl group activates the carbonyl carbon towards nucleophilic attack.[1]

-

Reduction: The ketone functionality can be readily reduced to a secondary alcohol (1-phenyl-1-dodecanol) using various reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is fundamental for introducing a chiral center and a hydroxyl group for further functionalization.

-

Grignard and Organolithium Additions: Reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) adds an alkyl or aryl group to the carbonyl carbon, yielding a tertiary alcohol. This is a powerful C-C bond-forming reaction for building molecular complexity.

Reactions at the Phenyl Ring

The carbonyl group is a deactivating, meta-directing group for electrophilic aromatic substitution. This allows for selective functionalization of the phenyl ring at the meta positions.

-

Nitration and Halogenation: Under appropriate conditions, the phenyl ring can be nitrated or halogenated, introducing functional groups that can be used in subsequent reactions, such as cross-coupling or reduction to an amino group.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for success in the laboratory. Below are representative protocols for the synthesis of this compound and its subsequent use in a reduction reaction.

Detailed Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from established procedures for Friedel-Crafts acylation.[1]

Materials:

-

Anhydrous benzene (40 mL)

-

Dodecanoyl chloride (6.0 mL, 0.06 mol)

-

Anhydrous aluminum chloride (AlCl₃) (20.0 g, 0.15 mol)

-

Ice-cold 5M Hydrochloric acid (HCl)

-

Hexane

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and a drying tube, ensuring all glassware is flame-dried to remove moisture.

-

Reaction Mixture: To the round-bottom flask, add anhydrous benzene and AlCl₃. Stir the mixture.

-

Addition of Acyl Chloride: Slowly add dodecanoyl chloride to the stirred mixture. An exothermic reaction may occur; control the addition rate to maintain a gentle reflux.

-

Heating: After the addition is complete, heat the reaction mixture to 50–60°C and maintain it under reflux for 4–6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture in an ice bath. Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with hexane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by vacuum distillation to yield pure this compound.[1]

Detailed Protocol 2: Reduction of this compound to 1-Phenyl-1-dodecanol

This is a general procedure for the borohydride reduction of an aromatic ketone.

Materials:

-

This compound (10 mmol)

-

Methanol or Ethanol (50 mL)

-

Sodium borohydride (NaBH₄) (15 mmol)

-

1M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a flask, dissolve this compound in methanol at room temperature.

-

Cooling: Cool the solution in an ice bath to 0-5°C.

-

Addition of Reducing Agent: While stirring, add sodium borohydride portion-wise to the solution. Control the addition to keep the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: Cool the reaction mixture again in an ice bath and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the mixture.

-

Workup: Remove the bulk of the alcohol solvent via rotary evaporation. Add water to the residue and extract the product into diethyl ether (3 x 30 mL).

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Isolation: Filter and evaporate the solvent to yield the crude 1-phenyl-1-dodecanol, which can be further purified by recrystallization or column chromatography if necessary.

The following diagram outlines the workflow for this reduction experiment.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its well-defined reactive sites—the carbonyl group, the aromatic ring, and the alpha-carbons—provide chemists with multiple avenues for molecular elaboration. The long aliphatic chain is particularly useful for imparting lipophilicity, a critical property in the development of new drug candidates and materials with specific surface properties.[2] Supported by robust and scalable synthetic routes, this compound will undoubtedly continue to be a foundational component in the toolbox of synthetic chemists in both academic and industrial research.

References

- 1. This compound | 1674-38-0 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 1674-38-0: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. This compound (CAS 1674-38-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. This compound [webbook.nist.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

An In-Depth Technical Guide to the Safety of Dodecanophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data for Dodecanophenone (CAS No. 1674-38-0), a long-chain alkyl phenyl ketone. Given the limited direct toxicological data on this compound, this guide incorporates a read-across approach, leveraging data from structurally similar compounds to provide a robust safety assessment. This information is critical for researchers, scientists, and drug development professionals who handle or intend to use this compound in their work.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling and use. This compound, also known as 1-phenyl-1-dodecanone or undecyl phenyl ketone, is a solid at room temperature with the molecular formula C₁₈H₂₈O.[1] Key quantitative physical and chemical data are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 260.41 g/mol | [1] |

| Melting Point | 44 - 47 °C (111.2 - 116.6 °F) | [1] |

| Boiling Point | 214 - 215 °C (417.2 - 419 °F) at 16 mmHg | [1] |

| Flash Point | > 109 °C (> 228.2 °F) | [1] |

| Water Solubility | No information available | [1] |

| Appearance | Beige solid | [1] |

| Odor | Odorless | [1] |

Toxicological Profile

Acute Toxicity

No specific LD50 (lethal dose, 50%) values for this compound through oral, dermal, or inhalation routes were found in the reviewed literature.

Skin Irritation and Corrosion

Specific studies on the skin irritation or corrosion potential of this compound are not publicly available.

Eye Irritation

No dedicated studies on the eye irritation potential of this compound were identified.

Sensitization

There is no available data to assess the potential of this compound to cause skin sensitization.

Genotoxicity

No studies were found that specifically investigate the genotoxic potential of this compound.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity (CMR)

Information regarding the carcinogenic, mutagenic, or reproductive toxicity of this compound is not available.

GHS Classification and Labeling

Based on the currently available information, this compound is not classified as a hazardous substance.[1] Consequently, it does not have specific hazard pictograms, signal words, or hazard statements under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

The logical workflow for GHS classification based on available data is illustrated in the following diagram.

GHS classification workflow for this compound.

Experimental Protocols (General)

While specific experimental data for this compound is lacking, this section outlines the standard methodologies for key toxicological endpoints. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and would be the standard for generating any new data for this substance.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity test provides information on the health hazards likely to arise from a single oral exposure to a substance. The general workflow for such a study is as follows:

General workflow for an acute oral toxicity study.

Skin Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage. The experimental workflow is depicted below:

General workflow for a skin irritation/corrosion study.

Eye Irritation/Corrosion (OECD 405)

This study evaluates the potential of a substance to cause damage to the eye. The general procedure is as follows:

General workflow for an eye irritation/corrosion study.

Handling and Storage Recommendations

Given the lack of specific hazard data, prudent laboratory practices should be followed when handling this compound.

-

Engineering Controls: Use in a well-ventilated area.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear protective gloves and a laboratory coat.

-

Respiratory Protection: Not required under normal conditions of use.

-

-

Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.[1] Store away from strong oxidizing agents.[1]

Conclusion and Recommendations for Further Work

The currently available data for this compound is insufficient to perform a comprehensive hazard assessment. While it is not classified as a hazardous substance, the absence of data does not equate to an absence of hazard. For researchers and drug development professionals, it is recommended to handle this compound with care, following standard laboratory safety procedures.

To address the existing data gaps, the following studies, conducted according to international guidelines (e.g., OECD), are recommended:

-

Acute oral, dermal, and inhalation toxicity studies.

-

Skin and eye irritation/corrosion studies.

-

A skin sensitization study.

-

A battery of in vitro genotoxicity tests.

Generating this data would allow for a definitive GHS classification and provide the necessary information for a complete risk assessment, ensuring the safe use of this compound in research and development.

References

Dodecanophenone: A Versatile Ketone for Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecanophenone, a long-chain aromatic ketone, has emerged as a molecule of significant interest across various scientific disciplines. Its unique structural features, combining a phenyl group with a C12 alkyl chain, impart a range of chemical and physical properties that are being harnessed for applications in organic synthesis, analytical chemistry, and pharmacology. This technical guide provides a comprehensive overview of the potential research applications of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties and Synthesis

This compound, also known as 1-phenyl-1-dodecanone or laurophenone, is a waxy solid at room temperature.[1][2] Its long alkyl chain renders it highly hydrophobic, a key characteristic influencing its applications.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₈O | [3] |

| Molecular Weight | 260.41 g/mol | [2] |

| Melting Point | 45-47 °C | [2] |

| Boiling Point | 214-215 °C at 16 mmHg | [2] |

| logP (calculated) | 6.8 | [3] |

1.1. Synthesis of this compound

This compound is commonly synthesized via Friedel-Crafts acylation of benzene with dodecanoyl chloride.[1]

Experimental Protocol: Friedel-Crafts Acylation for this compound Synthesis

-

Materials: Anhydrous benzene, dodecanoyl chloride, aluminum chloride (AlCl₃), ice, concentrated hydrochloric acid, hexane, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous benzene.

-

Slowly add aluminum chloride to the benzene with stirring.

-

Add dodecanoyl chloride dropwise to the mixture.

-

Heat the reaction mixture under reflux for 2-4 hours.

-

After cooling, pour the reaction mixture onto crushed ice and add concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with hexane.

-

Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain this compound.[1]

-

Applications in Organic Synthesis: The Gateway to Bioactive Chalcones

This compound serves as a valuable building block in organic synthesis, particularly for the creation of chalcones and their derivatives. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are precursors to flavonoids and exhibit a wide range of biological activities.[4][5]

2.1. Synthesis of Chalcone Derivatives from this compound

Chalcones can be synthesized via the Claisen-Schmidt condensation of an aromatic ketone with an aromatic aldehyde in the presence of a base or acid catalyst.[6]

Experimental Protocol: Synthesis of a this compound-Derived Chalcone

-

Materials: this compound, a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde), sodium hydroxide, ethanol, water, diethyl ether.

-

Procedure:

-

Dissolve this compound and the substituted benzaldehyde in ethanol in a flask.

-

Slowly add an aqueous solution of sodium hydroxide to the mixture with constant stirring at room temperature.

-

Continue stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

-

The precipitated solid is filtered, washed with water, and dried.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.[7][8]

-

Analytical Applications: A Reliable Internal Standard

In analytical chemistry, particularly in chromatographic techniques, this compound's long alkyl chain and stability make it an excellent internal standard.[1] An internal standard is a compound added in a constant amount to samples, calibration standards, and blanks to correct for variations in injection volume and instrument response.[9]

Experimental Protocol: this compound as an Internal Standard in GC-MS Analysis

-

Objective: To quantify a hypothetical long-chain fatty acid methyl ester (FAME) in a biological sample.

-

Materials: this compound, hexane, biological sample extract.

-

Procedure:

-

Preparation of Internal Standard Stock Solution: Accurately weigh and dissolve this compound in hexane to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Sample Preparation: To a known volume of the biological sample extract, add a precise volume of the this compound internal standard stock solution.

-

GC-MS Analysis: Inject the spiked sample into the GC-MS system.

-

Quantification: The concentration of the target FAME is determined by comparing the ratio of its peak area to the peak area of this compound against a calibration curve prepared with known concentrations of the FAME and a constant concentration of this compound.[9]

-

Potential Biological Activities

While research on the specific biological activities of this compound is still emerging, studies on structurally related long-chain alkyl phenyl ketones and their chalcone derivatives suggest potential antimicrobial and anti-inflammatory properties.[10][11]

4.1. Antimicrobial Activity

The antimicrobial efficacy of long-chain alkyl compounds is often attributed to their ability to disrupt the bacterial cell membrane.[11] The length of the alkyl chain plays a crucial role in this activity.[12][13] Chalcone derivatives of this compound are hypothesized to exhibit antimicrobial activity against a range of bacteria and fungi.

Hypothetical Antimicrobial Data for this compound-Derived Chalcones

| Chalcone Derivative | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Chalcone-A | Staphylococcus aureus | 16 |

| Chalcone-A | Escherichia coli | 32 |

| Chalcone-B | Candida albicans | 8 |

| Chalcone-B | Aspergillus niger | 16 |

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

-

Materials: this compound-derived chalcone, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial inoculum, 96-well microtiter plates.

-

Procedure:

-

Prepare a stock solution of the test chalcone in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate.

-

Add a standardized microbial inoculum to each well.

-

Include positive (broth with inoculum) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[14]

-

4.2. Anti-inflammatory Activity

The anti-inflammatory potential of long-chain phenyl ketones and their derivatives is an area of active investigation.[10] One of the key mechanisms of inflammation involves the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which produce pro-inflammatory mediators.[15][16] Chalcones have been shown to inhibit these enzymes.[3]

Hypothetical Anti-inflammatory Data for this compound-Derived Chalcones

| Chalcone Derivative | Target Enzyme | IC₅₀ (µM) |

| Chalcone-C | COX-1 | >100 |

| Chalcone-C | COX-2 | 15.2 |

| Chalcone-D | 5-LOX | 8.5 |

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

-

Materials: Test compound (this compound-derived chalcone), COX-1 and COX-2 enzymes, arachidonic acid, reaction buffer, detection reagents.

-

Procedure:

-

Pre-incubate the COX enzyme with the test compound at various concentrations.

-

Initiate the reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a specified time at 37°C.

-

Stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

-

Calculate the percentage of inhibition and determine the IC₅₀ value.[15]

-

4.3. Hypothetical Signaling Pathway Modulation

Based on the known anti-inflammatory mechanisms of chalcones and other natural compounds, it is plausible that this compound derivatives could modulate key inflammatory signaling pathways such as the NF-κB pathway.[9][17] NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. benchchem.com [benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. Lipoxygenase Inhibition by Plant Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Anti-inflammatory and analgesic actions of of long-chain phenyl substituted alpha-aminoketones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unveiling the Role of Alkyl Chain in Boosting Antibacterial Selectivity and Cell Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antimicrobial activity of 8-alkylberberine derivatives with a long aliphatic chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of Quaternary Ammonium Chain Length on Antibacterial Bonding Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Photodynamic Therapy: From the Basics to the Current Progress of N-Heterocyclic-Bearing Dyes as Effective Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Dual Cyclooxygenase and Lipoxygenase Inhibitors Targeting Hyaluronan-CD44v6 Pathway and Inducing Cytotoxicity in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rootspress.org [rootspress.org]

- 17. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Dodecanophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dodecanophenone, also known as laurophenone or phenyl undecyl ketone, is a long-chain aromatic ketone with the chemical formula C₁₈H₂₈O. Its molecular structure, characterized by a polar carbonyl group and a large non-polar moiety consisting of a phenyl ring and an undecyl chain, dictates its solubility profile. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the notable absence of specific quantitative data in publicly available literature and offering detailed experimental protocols for its determination. Understanding the solubility of this compound is crucial for its application in organic synthesis, as a hydrophobic marker in analytical techniques, and for formulation development in various industries.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₂₈O |

| Molecular Weight | 260.41 g/mol |

| Melting Point | 44 - 47 °C |

| Boiling Point | 214 - 215 °C at 16 mmHg |

| Appearance | Beige solid |

| Water Solubility | No information available; expected to be very low. |

Qualitative Solubility of this compound in Organic Solvents

Due to a lack of specific quantitative solubility data in the literature, a qualitative assessment based on the principle of "like dissolves like" is provided. The long hydrocarbon chain and the phenyl group make this compound a predominantly non-polar, lipophilic molecule. The presence of a ketone group provides a site for dipole-dipole interactions.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar alkane | High | The non-polar nature of hexane aligns well with the long alkyl chain of this compound. |

| Toluene | Non-polar aromatic | High | The aromatic ring in toluene can interact favorably with the phenyl group of this compound. |

| Chloroform | Polar | Moderate to High | Chloroform is a good solvent for many organic compounds, including those with moderate polarity. |